7-脱氧阿霉素酮

描述

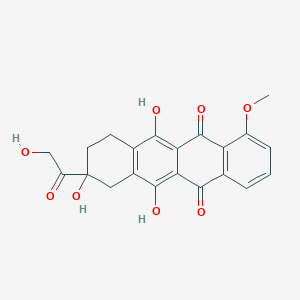

7-Deoxydoxorubicinone is a metabolite of the anthracycline antibiotic doxorubicin, which is widely used in cancer treatment. This compound is part of the aglycone family, which are derivatives of doxorubicin that have lost their sugar moiety. The structure of 7-Deoxydoxorubicinone includes a tetracyclic ring system with adjacent quinone and hydroquinone groups, making it a significant subject of study in pharmacokinetics and drug metabolism .

科学研究应用

Pharmacokinetics and Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A notable application of 7-deoxydoxorubicinone is in pharmacokinetic studies. Recent research developed a sensitive LC-MS/MS method for the simultaneous determination of doxorubicin and its metabolites, including 7-DD, in mouse plasma. This method allows for the analysis of small sample volumes (10 μL) and is crucial for evaluating drug formulations and interactions . The calibration curves for 7-DD showed a linear range of , indicating its effective quantification in biological samples .

Clinical Relevance

In clinical settings, 7-deoxydoxorubicinone has been identified as a major aglycone metabolite detectable in human plasma samples. In a study involving 50 clinical samples, it was found in concentrations ranging from to , accounting for up to of the total doxorubicin concentration in some patients . This highlights its importance in monitoring doxorubicin therapy and understanding its pharmacodynamics.

Role in Drug Resistance

Mechanisms of Resistance

Research indicates that 7-deoxydoxorubicinone may play a role in the development of drug resistance in cancer cells. Studies on MCF7 breast cancer cell lines have shown that drug-resistant variants exhibit altered metabolism of doxorubicin, leading to increased levels of metabolites like 7-DD . Understanding these metabolic pathways is essential for developing strategies to overcome resistance.

Implications for Treatment

The identification of 7-deoxydoxorubicinone as a significant metabolite raises questions about its potential therapeutic effects or toxicity. Its accumulation in resistant cell lines suggests that it may contribute to the survival of these cells under drug stress, necessitating further investigation into its biological effects and mechanisms .

Case Studies and Research Findings

作用机制

Target of Action

7-Deoxydoxorubicinone, also known as 7-Deoxyadriamycin aglycone, is a derivative of the chemotherapeutic agent Doxorubicin (DOX). The primary targets of DOX, and likely its derivatives, include DNA , where it intercalates and forms adducts , and Topoisomerase II (TopII) , which it poisons .

Mode of Action

The compound interacts with its targets through multiple mechanisms. It intercalates into DNA, disrupting the double helix structure and preventing replication . It also forms a ternary complex with DNA and TopII, inhibiting the enzyme’s activity and leading to DNA breaks . Other mechanisms include the generation of free radicals leading to oxidative stress, and membrane damage through altered sphingolipid metabolism .

Biochemical Pathways

The action of 7-Deoxydoxorubicinone affects several biochemical pathways. These include pathways involved in DNA replication and repair, as well as those related to oxidative stress and membrane integrity . The compound’s action can also influence the Bcl-2/Bax apoptosis pathway , and pathways involving inflammatory cytokines .

Pharmacokinetics

Studies on dox suggest that it has low oral bioavailability due to extensive metabolism . A study on low-dose DOX and its metabolites, including 7-Deoxydoxorubicinone, found substantial interindividual variation in plasma concentrations .

Result of Action

The action of 7-Deoxydoxorubicinone results in cytotoxic effects on cells, primarily through DNA damage and the induction of apoptosis . This can lead to cell death, making the compound effective against various types of cancer .

Action Environment

The action of 7-Deoxydoxorubicinone can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor environment

生化分析

Biochemical Properties

7-Deoxydoxorubicinone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of doxorubicin, which is known to bind to DNA-associated enzymes and intercalate with DNA base pairs .

Cellular Effects

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, has multiple mechanisms of action, including DNA intercalation and adduct formation, topoisomerase II poisoning, the generation of free radicals and oxidative stress, and membrane damage through altered sphingolipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Deoxydoxorubicinone is not fully understood. It is likely to share some mechanisms with its parent compound, doxorubicin. Doxorubicin is known to intercalate into DNA, inhibit topoisomerase II, and generate free radicals, leading to oxidative stress .

Temporal Effects in Laboratory Settings

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, shows a time-dependent permeability into spheroids with the most drug accumulating in the core at 24 h of treatment .

Dosage Effects in Animal Models

The effects of 7-Deoxydoxorubicinone at different dosages in animal models are not well documented. Doxorubicin, from which 7-Deoxydoxorubicinone is derived, has been studied extensively. It has been found that the cytotoxicity of doxorubicin is concentration-dependent .

Metabolic Pathways

7-Deoxydoxorubicinone is involved in the metabolic pathways of doxorubicin. Doxorubicin is metabolized to produce 7-Deoxydoxorubicinone and other metabolites .

Transport and Distribution

It is likely to share some properties with its parent compound, doxorubicin .

Subcellular Localization

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, can be found in various subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxydoxorubicinone typically involves the degradation of doxorubicin under specific conditions. One common method includes the use of liquid–liquid extraction with a chloroform:methanol mixture (4:1, v/v) from biological samples such as mouse plasma . The reaction conditions often involve maintaining the sample on ice and using potassium phosphate buffer to stabilize the compound during extraction.

Industrial Production Methods: Industrial production of 7-Deoxydoxorubicinone is not as common as its extraction from biological samples due to its role as a metabolite rather than a primary therapeutic agent. advanced chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to isolate and quantify this compound from complex biological matrices .

化学反应分析

Types of Reactions: 7-Deoxydoxorubicinone undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert quinone groups to hydroquinone.

Substitution: Various substitution reactions can occur at the quinone and hydroquinone sites.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides.

Reducing Agents: Sodium borohydride and other hydrides.

Substitution Reagents: Halogens and other electrophiles.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which are significant in studying the metabolic pathways and potential toxicities of anthracycline antibiotics .

相似化合物的比较

Doxorubicin: The parent compound, widely used in chemotherapy.

Doxorubicinol: Another metabolite with similar but distinct properties.

Doxorubicinone: A closely related aglycone with different metabolic pathways.

Uniqueness: 7-Deoxydoxorubicinone is unique due to its specific metabolic pathway and its role in the degradation of doxorubicin. Unlike doxorubicin and doxorubicinol, it lacks the sugar moiety, which significantly alters its pharmacokinetic properties and interactions with cellular targets .

属性

IUPAC Name |

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFPRZWWKUHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38554-25-5 | |

| Record name | NSC270536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 7-Deoxydoxorubicinone formed in the body?

A1: 7-Deoxydoxorubicinone is a metabolite of doxorubicin, formed primarily through reductive glycosidic cleavage of the parent drug. This process occurs mainly in the liver, catalyzed by enzymes like NADPH cytochrome P450 reductase and requires anaerobic conditions. [, ]

Q2: Is 7-Deoxydoxorubicinone pharmacologically active?

A2: While doxorubicin exerts its antitumor effect by interfering with DNA function, 7-Deoxydoxorubicinone is considered pharmacologically inactive. [] This suggests that the aglycone formation represents a detoxification pathway for doxorubicin.

Q3: How does the co-administration of other drugs impact the formation of 7-Deoxydoxorubicinone?

A3: Studies have shown that co-administering drugs like cyclophosphamide or taxanes (paclitaxel and docetaxel) can alter the metabolism of doxorubicin and influence the formation of 7-Deoxydoxorubicinone. For instance, cyclophosphamide pretreatment in rats was shown to decrease the formation of 7-deoxyadriamycinol aglycone, another metabolite, without affecting 7-Deoxydoxorubicinone levels. [] Similarly, co-administration of paclitaxel or docetaxel with epirubicin (a doxorubicin analog) led to significantly higher levels of 7-deoxydoxorubicinone. [] These findings highlight the complex interplay of drug metabolism and the potential for pharmacokinetic interactions.

Q4: Can hyperthermia affect the formation of 7-Deoxydoxorubicinone?

A4: While hyperthermia doesn't significantly impact the overall metabolism of doxorubicin to 7-Deoxydoxorubicinone, studies have shown a slight increase in the formation of 7-deoxyadriamycinol aglycone under hyperthermic conditions in vitro. []

Q5: How is 7-Deoxydoxorubicinone detected and quantified in biological samples?

A5: Several analytical methods have been developed for the detection and quantification of 7-Deoxydoxorubicinone in biological samples, primarily plasma and urine. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly used technique. [, , ] Additionally, mass spectrometry (MS) is often employed for structural confirmation and increased sensitivity. [, ] Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) offers high sensitivity and is particularly useful for analyzing zeptomole quantities of doxorubicin metabolites, including 7-Deoxydoxorubicinone, in subcellular fractions. []

Q6: How is 7-Deoxydoxorubicinone distributed within cells?

A6: Research utilizing CE-LIF and subcellular fractionation has revealed that 7-Deoxydoxorubicinone is relatively evenly distributed among nuclear-enriched, organelle-enriched, and cytosolic-enriched fractions. [] This is in contrast to other doxorubicin metabolites, which often exhibit a more specific subcellular localization.

Q7: Does age influence the metabolism of doxorubicin to 7-Deoxydoxorubicinone?

A7: Studies comparing the in vitro metabolism of doxorubicin in liver fractions from young adult and old Fischer 344 rats have shown age-related differences. Specifically, the relative amounts of doxorubicin metabolites, including 7-Deoxydoxorubicinone, were higher in the liver fractions from younger rats. [] This suggests that age-related changes in drug metabolism could contribute to the variable response to doxorubicin therapy observed in different age groups.

Q8: Are there any known compounds that can specifically interact with 7-Deoxydoxorubicinone?

A8: Research has identified compounds like Bi(3,5-dimethyl-5-hydroxymethyl-2-oxomorpholin-3-yl) (DHM3), a radical dimer, that can react with doxorubicin to produce 7-Deoxydoxorubicinone. [] In mice, administration of DHM3 after a lethal dose of doxorubicin was shown to increase 7-Deoxydoxorubicinone levels in tissues, reduce doxorubicin levels, and ultimately improve survival. This suggests potential therapeutic applications of compounds like DHM3 in mitigating doxorubicin toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。